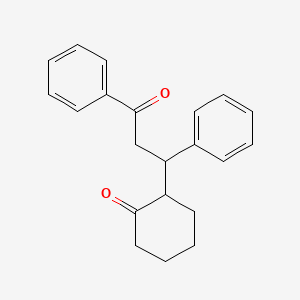

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Vue d'ensemble

Description

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is an organic compound with the molecular formula C21H22O2. It is a diketone derivative, characterized by the presence of a cyclohexanone ring substituted with a 3-oxo-1,3-diphenylpropyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one typically involves the aldol condensation of cyclohexanone with benzaldehyde derivatives. One common method includes the reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired diketone product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium tetrachloride (TiCl4) and triethylamine (Et3N) are often employed to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketone derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2,3-Dioxo-1,3-diphenylpropyl)cyclohexanone.

Reduction: 2-(3-Hydroxy-1,3-diphenylpropyl)cyclohexanone.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparaison Avec Des Composés Similaires

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one can be compared with other diketone derivatives such as:

- 2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone

- 2-(2,3-Dioxo-1,3-diphenylpropyl)cyclohexanone

- 2-Benzyl-7a-hydroxy-3-phenylperhydrobenzofuran

These compounds share similar structural features but differ in their reactivity and applications.

Activité Biologique

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of diketones with various reagents under controlled conditions. For instance, one method involves the monoallylation of diketones using specific catalysts, yielding high purity and yield products that can be further modified for biological testing .

Antimicrobial Properties

Research has shown that derivatives of diketones, including 2-(3-oxo-1,3-diphenylpropyl) compounds, exhibit notable antimicrobial activity. In a study examining various substituted diketones, compounds similar to 2-(3-oxo-1,3-diphenylpropyl) demonstrated significant inhibition against Gram-positive bacteria such as Bacillus cereus and Bacillus subtilis. The inhibition rates varied depending on the specific structural modifications made to the diketone backbone .

Allosteric Modulation

Another critical area of investigation is the compound's role as an allosteric modulator of protein kinases. Specifically, derivatives like 2-(3-oxo-1,3-diphenylpropyl)malonic acids have been identified as potent activators of phosphoinositide-dependent kinase-1 (PDK1). These compounds bind to the PIF pocket of PDK1 with submicromolar potency, indicating their potential as therapeutic agents targeting kinase-related pathways .

The mechanisms through which 2-(3-oxo-1,3-diphenylpropyl) exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial membranes or inhibit essential enzymes involved in cell wall synthesis is a proposed mechanism for its antimicrobial activity.

- Allosteric Activation : The binding interactions at the PIF pocket enhance the thermal stability and activity of PDK1, suggesting that structural modifications can lead to increased efficacy in activating downstream signaling pathways related to cell growth and survival .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various diketone derivatives, it was found that 2-(3-oxo-1,3-diphenylpropyl) exhibited a 52% inhibition rate against B. subtilis compared to control agents like chloramphenicol. This study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Study 2: Allosteric Modulation

A series of experiments conducted on PDK1 activation revealed that certain derivatives of 2-(3-oxo-1,3-diphenylpropyl) exhibited AC(50) values in the submicromolar range. The crystal structure analysis indicated that enhanced ionic interactions contributed significantly to the increased potency compared to simpler analogs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Antimicrobial Activity | Inhibition against B. subtilis (52%) |

| PDK1 Activation AC(50) | Submicromolar range |

Propriétés

IUPAC Name |

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWABVQSIIDAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297725 | |

| Record name | 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-98-6 | |

| Record name | MLS002706755 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.